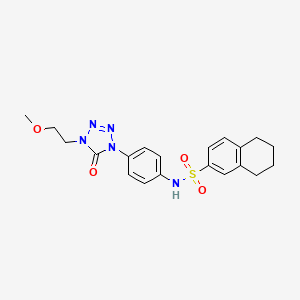

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Beschreibung

This compound features a sulfonamide core linked to a tetrahydronaphthalene moiety and a substituted tetrazole ring. The tetrazole (5-oxo-4,5-dihydro-1H-tetrazol-1-yl) is functionalized with a 2-methoxyethyl group, which likely enhances solubility due to its polar ether linkage. The sulfonamide group (-SO₂NH-) is a hallmark of bioactive molecules, often associated with enzyme inhibition or receptor modulation .

Eigenschaften

IUPAC Name |

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O4S/c1-29-13-12-24-20(26)25(23-22-24)18-9-7-17(8-10-18)21-30(27,28)19-11-6-15-4-2-3-5-16(15)14-19/h6-11,14,21H,2-5,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURCCSQZYUJQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular structure is characterized by the presence of a tetrazole ring and a sulfonamide moiety. Its chemical formula is with a molecular weight of approximately 398.4 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N6O5S |

| Molecular Weight | 398.4 g/mol |

| CAS Number | 1396881-45-0 |

| Purity | ≥ 95% |

1. Inhibition of SENP Proteins

Recent studies have highlighted the compound's ability to inhibit SUMO-specific proteases (SENPs), particularly SENP1 and SENP2. These proteins are crucial for the SUMOylation process, which regulates various cellular functions including apoptosis and cell signaling.

- Study Findings : In vitro assays demonstrated that the compound reduced SENP1 activity by approximately 70%, leading to increased apoptosis in cancer cell lines. This suggests potential applications in cancer therapy, particularly in tumors resistant to conventional treatments.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a murine model of colitis, administration resulted in significant reductions in disease severity scores and histological damage compared to control groups.

- Mechanism : The anti-inflammatory activity is attributed to its ability to inhibit pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications for inflammatory diseases such as arthritis and inflammatory bowel disease.

Case Study 1: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent increase in apoptotic cells, with notable efficacy against breast and colon cancer cells.

Case Study 2: Colitis Model

In another study involving mice with induced colitis, treatment with the compound led to improved histological scores and reduced inflammatory markers in serum. This study highlights the potential for this compound as a therapeutic agent in gastrointestinal disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Key analogues include sulfonamide derivatives with heterocyclic substituents, such as:

- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (): Triazole-thiones with sulfonamide linkages.

- S-alkylated 1,2,4-triazoles (): Feature alkylated sulfur atoms instead of tetrazole rings.

- 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (): Combine oxadiazole and thiazole rings with sulfonamide-like groups.

Structural and Functional Comparisons

Electronic and Reactivity Differences

- Tetrazole vs. The 5-oxo group in the target compound may enhance hydrogen-bonding capacity .

- Sulfonamide Reactivity : The tetrahydronaphthalene-linked sulfonamide in the target compound may exhibit distinct electronic effects compared to benzene-linked analogues, altering pKa and binding affinity .

- Alkylation Patterns : Unlike S-alkylated triazoles in , the target’s 2-methoxyethyl group on the tetrazole suggests O-alkylation, which could reduce nucleophilic reactivity at the sulfur site .

Computational Insights

Tools like SHELX (for crystallography) and Multiwfn (for wavefunction analysis) can elucidate structural and electronic properties. For example:

- Multiwfn could analyze electron localization around the tetrazole ring, comparing it to triazoles to predict sites of electrophilic attack .

- SHELX refinement might reveal bond-length differences between the sulfonamide group in the target compound and its analogues, influencing conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.